molecular formula C25H20ClF3N2OS B2679410 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-27-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2679410
CAS RN: 681276-27-7
M. Wt: 488.95
InChI Key: PSQKUYZOJUFHRS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClF3N2OS and its molecular weight is 488.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Research indicates that derivatives of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide, including similar structures to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, have been synthesized and evaluated for antioxidant activity. The compounds were prepared through a condensation reaction and screened for antioxidant activity using ferric reducing antioxidant power and 1,1-diphenyl-2-picrylhydrazyl methods. The results revealed considerable antioxidant activity, particularly in compounds with halogens attached to the phenyl ring (Gopi & Dhanaraju, 2020).

Green Chemistry Approach and Cytotoxic Study

A study focusing on the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives used a green chemistry approach. The biological potency of these derivatives was described against cancer cell lines, indicating significant activity in certain compounds with halogen substituents on the phenyl ring (Gondaliya & Kapadiya, 2021).

Anti-inflammatory Activity

Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were assayed for anti-inflammatory activity, with several derivatives showing significant results (Sunder & Maleraju, 2013).

Anticancer Activity

New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and investigated for their anticancer activity. The compounds were evaluated against human lung adenocarcinoma cells, with some showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).

Comparative Metabolism Study

A comparative metabolism study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was conducted. The study explored the metabolic pathways of various chloroacetamide herbicides, contributing to understanding their potential effects and interactions in biological systems (Coleman et al., 2000).

Synthesis of Polymers with Acetamide Structure

Research on the synthesis of polymers containing acetamide structure, like N-Methyl-N-(p-vinylbenzyl) acetamide, was conducted. These polymers served as effective phase transfer catalysts for several nucleophilic substitution reactions, demonstrating their potential in chemical synthesis and industry applications (Kondo et al., 1986).

Chemoselective Acetylation in Drug Synthesis

A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, employed Novozym 435 as a catalyst. The study highlights the process optimization and kinetic analysis, crucial for efficient drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF3N2OS/c1-16-5-4-6-17(11-16)13-31-14-23(19-7-2-3-8-22(19)31)33-15-24(32)30-21-12-18(25(27,28)29)9-10-20(21)26/h2-12,14H,13,15H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQKUYZOJUFHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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